Pyridine-2-Sulfinates vs. Pyridine-2-Boronates: Stability and Cross-Coupling Efficiency in the Willis System
Pyridine-2-sulfinates, including substituted variants such as the 3-fluoro-6-methoxy derivative, provide a cross-coupling process of demonstrated scope and utility that overcomes the well-documented failure of pyridine-2-boronates in Suzuki–Miyaura reactions. An internal Pfizer survey ranked the pyridine-2-boronate coupling problem among the top unmet synthetic needs; fewer than 8% of pyridine-2-boronate examples achieved ≥20% yield . In contrast, the Willis group demonstrated that unsubstituted sodium pyridine-2-sulfinate couples with 4-bromotoluene in 99% yield under optimized conditions (Pd(OAc)₂ 5 mol%, PCy₃ 10 mol%, K₂CO₃, 1,4-dioxane, 150 °C), and the lithium counterion is explicitly a competent substrate . Pyridine-2-sulfinates are described as stable, crystalline solids that are straightforward to prepare, whereas pyridine-2-boronates suffer from difficulty in preparation, poor stability, and low reaction efficiency .
| Evidence Dimension | Cross-coupling yield and reagent stability |
|---|---|
| Target Compound Data | Lithium pyridine-2-sulfinate derivative competent in Pd-catalyzed coupling (class-level); unsubstituted sodium pyridine-2-sulfinate coupling yield: 99% |
| Comparator Or Baseline | Pyridine-2-boronates: <8% of literature examples achieve ≥20% yield; protodeboronation-prone; difficult to prepare |
| Quantified Difference | >79 percentage-point yield advantage for sulfinate class; qualitative stability advantage (stable crystalline solid vs. unstable boronate) |
| Conditions | Pd(OAc)₂ 5 mol%, PCy₃ 10 mol%, K₂CO₃ 1.5 equiv., 1,4-dioxane, 150 °C, 3–18 h; sodium pyridine-2-sulfinate (2.0 equiv.), 4-bromotoluene (1.0 equiv.) |
Why This Matters
For procurement decisions, this establishes that pyridine-2-sulfinate reagents fundamentally solve a high-priority synthetic problem that pyridine-2-boronates cannot address, justifying sulfinate reagent selection for 2-arylpyridine construction.
- [1] Markovic T, Rocke BN, Blakemore DC, Mascitti V, Willis MC. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem Sci. 2017;8(6):4437-4442. doi:10.1039/c7sc00675f View Source
- [2] Markovic T et al. Chem Sci. 2017; Table 1, entry 4: K sulfinate used in place of Na sulfinate (1a) gave 77% yield; text notes lithium, sodium and potassium sulfinates all competent substrates. View Source
